2-((Pyrazin-2-ylamino)methyl)cyclohexan-1-ol
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Overview
Description
2-((Pyrazin-2-ylamino)methyl)cyclohexan-1-ol is a chemical compound that features a pyrazine ring attached to a cyclohexanol structure via an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyrazin-2-ylamino)methyl)cyclohexan-1-ol typically involves the reaction of pyrazine derivatives with cyclohexanone derivatives. One common method is the condensation reaction between pyrazine-2-carboxylic acid and cyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-((Pyrazin-2-ylamino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The pyrazine ring can be reduced to a dihydropyrazine using hydrogenation catalysts.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-((Pyrazin-2-ylamino)methyl)cyclohexanone.
Reduction: 2-((Dihydropyrazin-2-ylamino)methyl)cyclohexan-1-ol.
Substitution: N-alkylated derivatives of this compound.
Scientific Research Applications
2-((Pyrazin-2-ylamino)methyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers
Mechanism of Action
The mechanism of action of 2-((Pyrazin-2-ylamino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a nitrogen-containing heterocycle and are known for their biological activities.
Piperazine-containing drugs: These compounds share a similar structural motif and are widely used in medicinal chemistry.
Uniqueness
2-((Pyrazin-2-ylamino)methyl)cyclohexan-1-ol is unique due to its specific combination of a pyrazine ring and a cyclohexanol structure. This unique structure allows it to interact with a different set of molecular targets compared to other similar compounds, potentially leading to unique biological activities and applications .
Properties
IUPAC Name |
2-[(pyrazin-2-ylamino)methyl]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c15-10-4-2-1-3-9(10)7-14-11-8-12-5-6-13-11/h5-6,8-10,15H,1-4,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERWPHBTZYPZBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CNC2=NC=CN=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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